molecular formula C17H21NO3 B1665875 Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro- CAS No. 41339-75-7

Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-

Cat. No. B1665875
CAS RN: 41339-75-7
M. Wt: 287.35 g/mol
InChI Key: HKDQDHPIMDDJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 23427 is an anti-inflammatory which may be useful in the treatment of arthritis.

Scientific Research Applications

Anti-inflammatory Activities

The compound has been extensively studied for its anti-inflammatory properties. For instance, prodolic acid, a variant of this compound, has shown significant promise in anti-inflammatory activities. This has been a subject of research due to the structural and activity relationships of these compounds (Demerson et al., 1975). Furthermore, etodolic acid and related compounds, which are di- and trisubstituted derivatives, have been synthesized and evaluated for their anti-inflammatory actions (Martel et al., 1976).

Analgesic Activity

Pemedolac, another derivative, has been identified as a potent analgesic agent in primary screening. Its synthesis and the associated analgesic activity have been a focus of research, revealing significant insights into its effectiveness (Katz et al., 1988).

Synthesis and Chemical Transformations

Several studies have explored the synthesis of this compound and its derivatives. For instance, a multistep synthetic strategy for tetrahydro-beta-carbolines and tetrahydropyrano[3,4-b]indoles has been developed, showcasing the versatility of this compound in chemical synthesis (Agnusdei et al., 2003). Also, research on silicon-directed oxa-Pictet-Spengler cyclization indicates the compound's potential in complex chemical transformations (Zhang et al., 2005).

Anticancer Potential

Studies have also examined the anticancer potential of pyrano[3,4-b]indol-1(9H)-ones, synthesized through gold(III) chloride catalyzed cycloisomerization, particularly against human cervical cancer cell lines (Praveen et al., 2011).

properties

CAS RN

41339-75-7

Product Name

Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

butyl 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

InChI

InChI=1S/C17H21NO3/c1-2-3-9-21-16(19)11-15-17-13(8-10-20-15)12-6-4-5-7-14(12)18-17/h4-7,15,18H,2-3,8-11H2,1H3

InChI Key

HKDQDHPIMDDJLV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC1C2=C(CCO1)C3=CC=CC=C3N2

Canonical SMILES

CCCCOC(=O)CC1C2=C(CCO1)C3=CC=CC=C3N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 23,427
AY 23427
AY-23427

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
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Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
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Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
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Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
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Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-
Reactant of Route 6
Pyrano(3,4-b)indole-1-acetic acid, 1-butyl-1,3,4,9-tetrahydro-

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